7-Hydroxy-1H-indole-3-carboxylic acid
Overview
Description
7-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1H-indole-3-carboxylic acid is represented by the formula C9H7NO3 . The InChI code for this compound is 1S/C9H7NO3/c11-7-3-1-2-5-6 (9 (12)13)4-10-8 (5)7/h1-4,10-11H, (H,12,13) .Physical And Chemical Properties Analysis
7-Hydroxy-1H-indole-3-carboxylic acid has a molecular weight of 177.16 . It is an off-white solid and should be stored at 0-8°C .Scientific Research Applications
Plant Growth Regulation
7-Hydroxy-1H-indole-3-carboxylic acid has been found to influence plant growth, such as promoting root growth after germination and regulating plant sugar metabolism, which are crucial for the overall development of plants .
Anticancer Agents
This compound serves as a reactant for the preparation of various anticancer agents, highlighting its significance in the development of new therapeutic strategies against cancer .
Neurotransmitter Receptor Antagonists
It is used in synthesizing serotonin 5-HT4 and 5-HT6 receptor antagonists, which are important in the treatment of neurological disorders .
Hedgehog Pathway Inhibition
Indole derivatives, including 7-Hydroxy-1H-indole-3-carboxylic acid, are utilized in creating inhibitors of Gli1-mediated transcription in the Hedgehog pathway, a critical target in developmental biology and cancer treatment .
Biological Activity
Indole derivatives are known for their various biologically vital properties, including treating cancer cells, microbes, and different types of disorders in the human body .
Phytoalexin Synthesis
In Arabidopsis, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and are involved in the biosynthetic pathway leading to phytoalexins, which are antimicrobial and often antioxidative substances accumulated in plants to fend off pathogens .
Herbicidal Activity
Novel indole-3-carboxylic acid derivatives have been designed and synthesized as auxin receptor protein TIR1 antagonists, showing potential as herbicides .
Safety And Hazards
The safety information for 7-Hydroxy-1H-indole-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .
Future Directions
properties
IUPAC Name |
7-hydroxy-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVYPXOSJQLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717226 | |
Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1H-indole-3-carboxylic acid | |
CAS RN |
24370-79-4 | |
Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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